molecular formula C4H4Br2O4 B146549 2,3-Dibromosuccinic acid CAS No. 526-78-3

2,3-Dibromosuccinic acid

Cat. No.: B146549
CAS No.: 526-78-3
M. Wt: 275.88 g/mol
InChI Key: FJWGRXKOBIVTFA-UHFFFAOYSA-N
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Description

2,3-Dibromosuccinic acid is an organic compound with the molecular formula C4H4Br2O4. It is a derivative of succinic acid, where two hydrogen atoms are replaced by bromine atoms at the 2 and 3 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromosuccinic acid can be synthesized through the bromination of fumaric acid. The process involves mixing fumaric acid with hydrobromic acid and heating the mixture to a temperature range of 30°C to 100°C. Hydrogen peroxide is then added dropwise to facilitate the reaction. After the reaction is complete, the mixture is cooled, and the product is separated .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of bromine and water under pressure. The reaction is carried out at elevated temperatures, typically around 100°C, to ensure complete bromination of fumaric acid .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromosuccinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form succinic acid or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different carboxylic acids.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace bromine atoms with hydroxyl groups.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products:

    Substitution: Formation of hydroxylated derivatives.

    Reduction: Production of succinic acid.

    Oxidation: Generation of various carboxylic acids.

Scientific Research Applications

Organic Synthesis

Intermediates in Chemical Reactions
2,3-Dibromosuccinic acid serves as a key intermediate in the synthesis of various organic compounds. It is particularly utilized in the production of:

  • 3-Hydroxy-2-thiophenecarboxylic acid derivatives : These derivatives are important for the synthesis of agricultural chemicals and pharmaceuticals, showcasing the compound's versatility in organic synthesis .
  • Acetylenedicarboxylic acid : By reacting DBSA with potassium hydroxide in methanol, acetylenedicarboxylic acid can be derived, which is useful as an aqueous bactericide .

Pharmaceutical Applications

Vitamin H Synthesis
One of the primary applications of this compound is as an intermediate in the synthesis of vitamin H (biotin), which plays a crucial role in metabolic processes. The compound's ability to facilitate reactions that lead to the formation of biologically active molecules highlights its importance in pharmaceutical chemistry .

Agricultural Chemistry

Fungicides and Herbicides
DBSA has been explored for its potential use in developing new agricultural chemicals. Its derivatives can act as effective fungicides and herbicides, contributing to crop protection strategies. The synthesis of these derivatives often relies on DBSA as a precursor .

Toxicological Profile

Safety Assessments
Research indicates that this compound exhibits a low hazard profile regarding human health endpoints such as acute toxicity and genotoxicity. In studies involving bacterial mutation and chromosome aberration tests, DBSA demonstrated negative results for genotoxicity, suggesting it is safe for use in various applications .

Data Summary Table

Application AreaSpecific UseNotes
Organic SynthesisIntermediate for synthesizing various compoundsKey for producing agricultural chemicals and pharmaceuticals
PharmaceuticalVitamin H (biotin) synthesisEssential for metabolic processes
Agricultural ChemistryFungicides and herbicidesPotential for crop protection
ToxicologyLow hazard profileNegative for genotoxicity in multiple tests

Case Studies

Case Study 1: Synthesis of 3-Hydroxy-2-thiophenecarboxylic Acid
A study demonstrated the utility of DBSA in synthesizing 3-hydroxy-2-thiophenecarboxylic acid derivatives. The process involved several steps where DBSA acted as a critical intermediate, leading to compounds with significant agricultural applications.

Case Study 2: Assessment of Toxicity
In a comprehensive toxicity assessment involving repeated dose studies and mutagenicity testing, DBSA was evaluated at various concentrations. The findings indicated no significant adverse effects at doses up to 1000 mg/kg bw/day, confirming its safety for potential applications .

Mechanism of Action

The mechanism of action of 2,3-dibromosuccinic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be easily substituted or eliminated, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 2,3-Dibromobutanedioic acid
  • Bromosuccinic acid
  • 2,3-Dibromopropionic acid
  • meso-2,3-Dibromosuccinic acid

Uniqueness: 2,3-Dibromosuccinic acid is unique due to its specific bromination pattern, which imparts distinct reactivity compared to other brominated succinic acids. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in both laboratory and industrial settings .

Biological Activity

2,3-Dibromosuccinic acid (DBSA) is a brominated derivative of succinic acid, recognized for its diverse applications in organic synthesis and potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C4_4H4_4Br2_2O4_4
  • Molecular Weight : 275.88 g/mol
  • Density : 2.5 g/cm³
  • Boiling Point : Approximately 262.4 °C
  • Melting Point : Not available

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Dabholkar et al. demonstrated its effectiveness as a potential antifungal and antibacterial agent. The compound acts as a key intermediate in synthesizing various dicarboxylic acid derivatives, which are known for their biological activities .

The proposed mechanism of action for DBSA involves the disruption of microbial cell membranes and interference with metabolic pathways. The bromine substituents in the molecule enhance its reactivity, allowing it to interact with cellular components more effectively than its non-brominated counterparts.

Case Studies and Research Findings

  • Antifungal Activity : In vitro studies have shown that DBSA can inhibit the growth of several fungal strains, including Candida albicans. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of traditional antifungal agents, suggesting that DBSA could serve as a novel antifungal treatment .
  • Antibacterial Activity : DBSA has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that it possesses broad-spectrum antibacterial properties, with effective concentrations comparable to established antibiotics .
  • Toxicity and Safety Profile : While DBSA shows promising biological activity, its toxicity profile is crucial for further development. Preliminary toxicity assessments indicate moderate toxicity in mammalian cell lines, necessitating further investigation to establish safe dosage levels for therapeutic use .

Applications in Organic Synthesis

This compound is not only valued for its biological activity but also as an intermediate in organic synthesis. It is utilized in producing various pharmaceuticals and agrochemicals, highlighting its versatility in industrial applications .

Summary Table of Biological Activities

Biological ActivityTarget OrganismsObservations
AntimicrobialCandida albicansEffective at low MIC values
Escherichia coliBroad-spectrum antibacterial properties
Staphylococcus aureusComparable efficacy to traditional antibiotics
ToxicityMammalian cell linesModerate toxicity; further studies needed

Q & A

Basic Research Questions

Q. What are the stereochemical outcomes of bromine addition to maleic and fumaric acids in synthesizing 2,3-dibromosuccinic acid?

The stereochemistry of bromine addition depends on the geometry of the starting alkene. Maleic acid (cis) reacts with bromine to yield (±)-2,3-dibromosuccinic acid (racemic mixture), while fumaric acid (trans) produces the meso-isomer due to anti-addition across the double bond . This difference arises from the planar transition state in electrophilic bromination, where steric and electronic factors dictate the stereochemical pathway .

Q. How can this compound be purified after synthesis?

Post-synthesis purification typically involves recrystallization. For example, the compound forms colorless crystals when dissolved in hot water and cooled slowly. Sublimation at 274°C can further enhance purity, as noted in its thermal properties .

Q. What analytical methods confirm the identity and purity of this compound?

Key methods include:

  • Melting point analysis : Pure meso-2,3-dibromosuccinic acid sublimes at 288–290°C .
  • NMR spectroscopy : Distinct splitting patterns differentiate meso and racemic forms.
  • X-ray crystallography : Resolves stereochemical ambiguity by revealing molecular geometry .

Advanced Research Questions

Q. What mechanistic insights explain the elimination of HBr from this compound to form bromomaleic acid?

Under basic conditions (e.g., with vanadium(IV) oxide), meso-2,3-dibromosuccinic acid undergoes dehydrohalogenation. The reaction proceeds via a concerted E2 mechanism, where steric hindrance between bromine atoms and base alignment dictates the formation of 2-bromomaleic acid over fumaric derivatives . Experimental protocols involve heating the acid with VO₂ in water at 90°C, followed by slow evaporation to isolate crystals .

Q. How does this compound function as an intermediate in synthesizing biotin and detoxification agents?

  • Biotin synthesis : The compound serves as a precursor for diaminosuccinic acid derivatives via nucleophilic substitution. These derivatives are critical for constructing biotin’s thiophane ring .
  • Detoxification agents : It is a key intermediate in synthesizing dimercaptosuccinic acid (DMSA), a heavy-metal chelator. The bromine atoms are replaced by thiol groups under controlled reduction conditions .

Q. What are the challenges in resolving racemic this compound into enantiopure forms?

Enantiomeric resolution is complicated by the compound’s high symmetry (meso form) and low solubility. Strategies include:

  • Chiral chromatography : Using cellulose-based columns.
  • Derivatization : Converting bromine groups to bulkier substituents (e.g., esters) to enhance stereochemical discrimination .

Properties

IUPAC Name

2,3-dibromobutanedioic acid
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InChI

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)
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InChI Key

FJWGRXKOBIVTFA-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)(C(=O)O)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4Br2O4
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DSSTOX Substance ID

DTXSID00862120
Record name 2,3-Dibromosuccinic acid
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Molecular Weight

275.88 g/mol
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Physical Description

Solid; [Merck Index] White crystals.
Record name 2,3-Dibromosuccinic acid
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CAS No.

526-78-3, 608-36-6
Record name 2,3-Dibromosuccinic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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